molecular formula C16H15N3O3S B5450646 N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B5450646
M. Wt: 329.4 g/mol
InChI Key: LAAVFUUNWYTVPI-UHFFFAOYSA-N
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Description

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a furan ring, and a phenoxypropyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxypropyl Group: The phenoxypropyl group is introduced through nucleophilic substitution reactions, where a suitable phenoxypropyl halide reacts with the thiadiazole intermediate.

    Formation of the Furan Ring: The furan ring is often synthesized separately and then coupled with the thiadiazole intermediate through amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
  • N-(5-substituted-1,3,4-thiadiazol-2-yl)carboxamide compounds

Uniqueness

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(13-8-4-11-22-13)17-16-19-18-14(23-16)9-5-10-21-12-6-2-1-3-7-12/h1-4,6-8,11H,5,9-10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAVFUUNWYTVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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